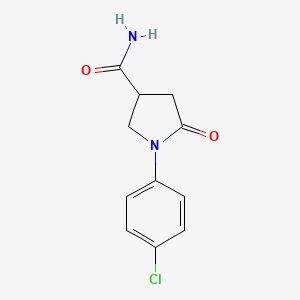

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNYTNHFICLHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and 2,5-hexanedione.

Reaction Conditions: The reaction is catalyzed by α-amylase derived from hog pancreas.

Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5-oxopyrrolidine derivatives, including 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

- A study evaluated the anticancer activity of several 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells. The results indicated that certain substitutions on the phenyl ring enhanced anticancer activity. For instance, derivatives with 4-chlorophenyl and 4-bromophenyl groups significantly reduced cell viability to 64% and 61%, respectively, compared to untreated controls .

- Another investigation highlighted that the incorporation of a dimethylamino phenyl substitution led to the most potent anticancer activity among tested compounds, surpassing traditional chemotherapeutics like cisplatin in efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been a focus of research, particularly against multidrug-resistant pathogens.

Case Studies and Findings

- In vitro studies demonstrated that certain derivatives exhibited promising antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The compound's structure was found to influence its effectiveness against these pathogens .

- A broader screening involving various Gram-positive and Gram-negative bacteria revealed that modifications to the oxopyrrolidine scaffold could enhance antimicrobial properties, making it a viable candidate for further development in combating resistant infections .

Enzyme Inhibition

Research has indicated that compounds similar to this compound may act as enzyme inhibitors, which is crucial for therapeutic applications.

Case Studies and Findings

- A study identified derivatives capable of inhibiting acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues .

Pharmacological Properties

The pharmacological profile of this compound includes various biological activities beyond anticancer and antimicrobial effects.

Key Properties

- Hypoglycemic Activity : Certain derivatives have shown promise in lowering blood sugar levels, indicating potential use in diabetes management .

- Diuretic Effects : Compounds derived from this scaffold have been studied for their diuretic properties, contributing to fluid management in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Effects: The specific effects of the compound depend on its molecular interactions and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring, the carboxamide group, and the pyrrolidine core. These modifications influence molecular weight, solubility, and bioactivity.

*Calculated based on molecular formula.

Key Observations :

- Phenyl Ring Substitutions : Addition of electron-withdrawing groups (e.g., -F, -OH) enhances antioxidant capacity . The 5-chloro-2-hydroxyphenyl derivative exhibits 1.5× higher radical scavenging activity than ascorbic acid .

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally show better membrane permeability due to reduced polarity, whereas carboxylic acids may form salts for improved solubility .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Displays 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC₅₀ = 8.2 µM vs. 12.4 µM) .

- This compound: No direct antioxidant data available, but structural simplicity suggests lower activity compared to hydroxylated analogs.

Enzyme Inhibition and Therapeutic Potential

Crystallography and Characterization

- 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide : Unambiguously characterized via X-ray diffraction, confirming regioselectivity and stereochemistry .

- SHELX Software : Widely used for crystallographic analysis of such compounds, ensuring structural accuracy .

Biological Activity

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic properties. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxamide group and a chlorophenyl substituent, which contributes to its unique biological properties. Its structural formula is represented as follows:

This compound interacts with various molecular targets, including enzymes and receptors, leading to alterations in their activity. The specific pathways modulated by this compound can influence cell signaling, metabolism, and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. For instance:

- Cell Line Studies : Research utilizing the A549 human lung adenocarcinoma model demonstrated that this compound exhibits cytotoxic effects. When tested at a concentration of 100 µM for 24 hours, it resulted in varying levels of cell viability compared to cisplatin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity Results

| Compound | Cell Line | Viability (%) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | A549 (Lung) | 78–86% | Less potent |

| Cisplatin | A549 (Lung) | 50% | Standard Control |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. In studies against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, it showed limited antimicrobial activity with minimum inhibitory concentrations (MIC) greater than 64 µg/mL .

Case Studies

- Anticancer Efficacy : In a study examining novel derivatives of 5-oxopyrrolidine, the compound demonstrated structure-dependent anticancer activity. The introduction of specific substituents on the phenyl ring significantly influenced the cytotoxicity against cancer cells .

- Molecular Docking Studies : Molecular docking analyses suggested that the compound forms stable interactions with target proteins involved in cancer cell proliferation and survival pathways. This interaction is hypothesized to induce apoptosis in cancer cells through caspase activation .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer: Synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-chlorophenylamine with a cyclic ketone (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) under reflux conditions in ethanol or DMF. Catalysts like acetic acid or p-toluenesulfonic acid are used to accelerate the reaction .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the carboxamide intermediate.

- Yield Optimization: Adjusting reaction time (12–24 hours) and temperature (80–100°C) improves yield. For example, similar pyrrolidine derivatives achieved 56% yield under optimized conditions .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR: Pyrrolidine ring protons appear as multiplet signals (δ 2.5–3.5 ppm), while the 4-chlorophenyl group shows aromatic protons at δ 7.2–7.8 ppm. Carbonyl carbons (C=O) resonate at ~170–175 ppm .

- IR Spectroscopy: Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and pyrrolidinone (C=O at ~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 265.1 for the parent compound) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Methodological Answer: Discrepancies between X-ray crystallography (solid-state) and solution-phase NMR data may arise from conformational flexibility. Strategies include:

- Dynamic NMR Studies: Variable-temperature NMR identifies rotational barriers in the pyrrolidine ring (e.g., coalescence temperature analysis) .

- DFT Calculations: Comparing computed (B3LYP/6-31G*) and experimental bond angles/lengths validates structural hypotheses. For example, deviations >0.05 Å in C=O bond lengths suggest solvation effects .

Q. What strategies optimize biological activity screening for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., fluoro, methyl) at the pyrrolidine nitrogen or chlorophenyl group. Analogous compounds with 4-fluorophenyl groups showed enhanced antimicrobial activity .

- In Silico Screening: Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2). A docking score ≤−7.0 kcal/mol indicates potential inhibitory activity .

- In Vitro Assays: Use MTT assays (IC50 determination) against cancer cell lines (e.g., MCF-7) with positive controls (e.g., doxorubicin) .

Q. How do reaction conditions influence stereochemical outcomes?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINAP or L-proline derivatives to induce enantioselectivity during amide bond formation. For example, a related thiazolidinone derivative achieved 85% ee with L-proline .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring cis-configuration in the pyrrolidine ring. Confirmation requires NOESY NMR (cross-peaks between H3 and H5 protons) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

Methodological Answer: Variations in melting points (e.g., 247–248°C vs. 240–242°C) may stem from:

- Polymorphism: Recrystallize the compound from different solvents (ethanol vs. acetone) and analyze via PXRD to identify polymorphic forms .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

Experimental Design Considerations

Q. What are the best practices for scaling up synthesis?

Methodological Answer:

- Process Optimization: Replace ethanol with toluene for safer reflux at higher temperatures (110°C).

- Green Chemistry: Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction time from 24 hours to 2 hours .

- Safety Protocols: Handle chlorophenyl intermediates in fume hoods due to potential respiratory toxicity (refer to MSDS guidelines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.